Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride: is a chemical compound characterized by its unique cyclobutane ring structure with a benzyl group and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl chloride with cyclobutanone in the presence of a strong base to form the cyclobutane ring. This intermediate is then treated with sulfonyl chloride to introduce the sulfonyl chloride functional group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.
Reduction Reactions: Often use reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Utilize oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Sulfonamides: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride involves its reactivity due to the presence of the sulfonyl chloride group. This functional group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the benzyl group, making it less complex.
Benzylcyclobutane: Lacks the sulfonyl chloride group, reducing its reactivity.
Cyclobutane-1-sulfonic acid: An oxidized form of the compound.
Uniqueness: Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride is unique due to the combination of the cyclobutane ring, benzyl group, and sulfonyl chloride functional group
Properties
Molecular Formula |
C11H13ClO2S |
---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
3-benzylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
DEIHLNMGGQTYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.